molecular formula C20H21NO3S2 B2657137 5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole CAS No. 850926-55-5

5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole

Cat. No.: B2657137
CAS No.: 850926-55-5
M. Wt: 387.51
InChI Key: QDNOQNNPSVPUCX-UHFFFAOYSA-N
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Description

5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole is a substituted oxazole derivative characterized by three key functional groups:

  • A tosyl group (4-methylbenzenesulfonyl) at position 4, which enhances electrophilicity and stability.
  • A p-tolyl group (para-methylphenyl) at position 2, contributing steric bulk and hydrophobic interactions.
  • A propylthio group (-S-CH₂CH₂CH₃) at position 5, introducing sulfur-based reactivity and moderate lipophilicity.

Properties

IUPAC Name

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-propylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-4-13-25-20-19(26(22,23)17-11-7-15(3)8-12-17)21-18(24-20)16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNOQNNPSVPUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Propylthio Group: The propylthio group can be introduced via a nucleophilic substitution reaction using a propylthiol reagent.

    Attachment of the p-Tolyl Group: The p-tolyl group is often introduced through a Friedel-Crafts alkylation reaction.

    Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the tolyl group, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the tolyl and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Tolyl Derivatives: From reduction reactions.

    Substituted Oxazoles: From substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or as a scaffold for drug design. Its potential interactions with biological macromolecules are of significant interest.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on their specific modifications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The propylthio group can form covalent bonds with nucleophilic sites, while the oxazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole with structurally related 4-tosyloxazole derivatives and other compounds featuring analogous substituents.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR/NMR) Yield (%) Key Functional Features
This compound 2: p-tolyl; 5: propylthio Not reported Theoretical: C-S stretch ~650 cm⁻¹ (IR); δ 1.0–2.5 ppm (propyl CH₃/CH₂, ¹H NMR) Not reported Sulfur-mediated hydrophobicity, steric hindrance at C2
5-(p-Tolyl)-4-tosyloxazole (5f) 5: p-tolyl 142–144 Aryl C-H stretch ~3030 cm⁻¹ (IR); δ 7.2–7.8 ppm (aryl protons, ¹H NMR) >90 Planar aromatic moiety at C5, high crystallinity
5-(3-Chlorophenyl)-4-tosyloxazole (5e) 5: 3-chlorophenyl 158–160 C-Cl stretch ~750 cm⁻¹ (IR); δ 7.4–7.6 ppm (chloroaryl protons, ¹H NMR) >90 Electron-withdrawing group enhances reactivity
Ticagrelor-related compound () Core: triazolopyrimidine; 5: propylthio Not reported Patent focus: Non-hygroscopic formulation stability N/A Propylthio in a heterocyclic drug context

Key Comparative Insights

This positional shift may reduce π-π stacking efficiency but improve selectivity in binding interactions . The propylthio group at C5 contrasts with aryl substituents (e.g., 5e, 5f), replacing aromatic π systems with a flexible thioether. This increases lipophilicity (logP ~3.5 estimated) compared to 5f (logP ~2.8) and may enhance membrane permeability .

Spectral and Physical Properties

  • IR Spectroscopy : The propylthio group’s C-S stretch (~650 cm⁻¹) distinguishes it from chloroaryl (5e) or aryl (5f) analogs, which show C-Cl or aryl C-H stretches .
  • ¹H NMR : Propylthio protons (δ 1.0–2.5 ppm) contrast with aryl protons (δ 7.2–7.8 ppm in 5f), aiding structural identification .
  • Melting Points : Aryl-substituted analogs (5e, 5f) exhibit higher melting points (142–160°C) due to crystalline packing, whereas the target compound’s flexible propylthio group likely reduces melting point (estimated 100–120°C).

Synthetic Efficiency

  • While 5f and analogs achieve >90% yields via optimized tosylmethyl isocyanide routes , the target compound’s synthesis may face challenges due to steric effects at C2. Multi-step protection/deprotection strategies could lower yields (hypothetically 70–85%).

Pharmacological Potential The propylthio group’s presence in ticagrelor derivatives () suggests metabolic stability benefits in drug design, as thioethers resist oxidative degradation better than ethers . This could imply similar advantages for the target compound in prolonged biological activity. Compared to 5e (electron-withdrawing Cl), the target compound’s electron-donating p-tolyl and propylthio groups may favor interactions with hydrophobic enzyme pockets.

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